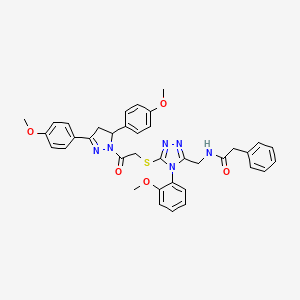

![molecular formula C16H11N3O5 B2797329 (4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 293751-78-7](/img/structure/B2797329.png)

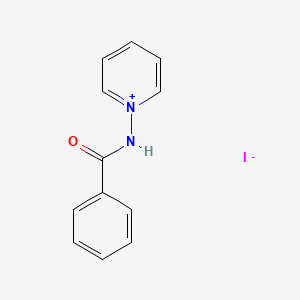

(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of pyrano[4,3-b]pyran derivatives. These compounds are known for their wide range of biological activities, such as anti-melanogenic, tyrosinase inhibitory, antimicrobial, and anti-inflammatory .

Synthesis Analysis

Pyrano[4,3-b]pyran derivatives can be synthesized using a multicomponent reaction featuring aromatic or aliphatic aldehydes, kojic acid, and malononitrile . The reactions are usually carried out in a solvent under reflux conditions .Molecular Structure Analysis

The molecular structure of pyrano[4,3-b]pyran derivatives can be analyzed by Fourier transform infrared, 13C NMR, and 1H NMR spectroscopies .Chemical Reactions Analysis

The chemical reactions involving pyrano[4,3-b]pyran derivatives are typically multicomponent reactions. These reactions involve the condensation of aliphatic, aromatic, or heterocyclic aldehydes, malononitrile, and a third component, often a diketone .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule. NMR spectroscopy can provide detailed information about the structure of the molecule .科学的研究の応用

Crystal Structure and Conformation

The crystal structure and conformation of related pyran compounds have been extensively studied. For instance, Wang et al. (2005) found that the atoms of the pyran ring in a similar compound were coplanar, which is different from other similar compounds, and the structure was stabilized by intermolecular hydrogen bonds (Wang et al., 2005). Sharma et al. (2015) analyzed the crystal structures of two carbonitrile compounds, revealing that the pyran ring deviates significantly from planarity and adopts a boat conformation, stabilized by hydrogen bonds (Sharma et al., 2015).

Electrocatalytic Applications

Elinson et al. (2013) described a "one-pot" electrocatalytic transformation leading to the formation of similar pyrano[4,3-b]pyran-3-carbonitriles, which shows promise for biomedical applications due to the efficient and convenient synthesis of cyano-functionalized pyrano[4,3-b]pyran systems (Elinson et al., 2013).

Photostability and Biological Activity

A study by Silva et al. (2021) highlighted the photostability issues of 2-amino-4H-pyran-3-carbonitriles, which could impact their biological applications. The compounds showed promising antifungal activities initially but lost activity upon exposure to LED daylight, indicating potential limitations in their practical applications due to poor photostability (Silva et al., 2021).

作用機序

将来の方向性

The synthesis and study of pyrano[4,3-b]pyran derivatives is an active area of research due to their wide range of biological activities. Future research may focus on developing more efficient synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine .

特性

IUPAC Name |

(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c1-8-6-12-14(16(20)23-8)13(10(7-17)15(18)24-12)9-4-2-3-5-11(9)19(21)22/h2-6,13H,18H2,1H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSDTXIIGFORNL-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@H](C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797252.png)

![[(1-Benzylcyclohexyl)oxy]acetic acid](/img/structure/B2797254.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2797257.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)

![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797266.png)

![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)